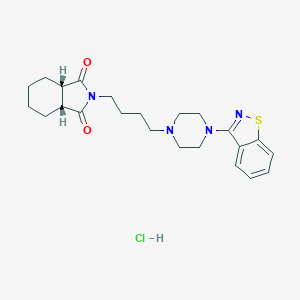

Perospirone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de perospirone est un antipsychotique atypique appartenant à la famille des azapirones. Il est principalement utilisé pour le traitement de la schizophrénie et de la manie bipolaire aiguë. Développé par Dainippon Sumitomo Pharma au Japon, il a été introduit en 2001. Ce composé est connu pour sa capacité à antagoniser les récepteurs de la sérotonine 5HT2A et les récepteurs de la dopamine D2, tout en présentant une activité agoniste partielle envers les récepteurs 5HT1A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de perospirone commence généralement par la forme de base libre de la perospirone. La base libre est ensuite convertie en son sel de chlorhydrate. Une méthode consiste à faire réagir la base libre avec de l'acide chlorhydrique dans un solvant approprié, suivie d'une cristallisation pour obtenir le sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle de chlorhydrate de perospirone implique la préparation d'une nouvelle forme cristalline hydratée. Cette méthode comprend des étapes telles que le mélange de la base libre avec de l'acide chlorhydrique, suivi d'une cristallisation dans des conditions contrôlées pour assurer un rendement élevé, une pureté et une stabilité. Le processus est conçu pour être efficace, respectueux de l'environnement et adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de perospirone subit plusieurs types de réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Le chlorhydrate de perospirone a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Etudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.

Médecine : Utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des troubles psychiatriques.

Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

Le chlorhydrate de perospirone exerce ses effets en antagonisant les récepteurs de la sérotonine 5HT2A et les récepteurs de la dopamine D2. Cet antagonisme contribue à atténuer les symptômes positifs de la schizophrénie, tels que les délires et les hallucinations. De plus, son activité agoniste partielle au niveau des récepteurs 5HT1A contribue à ses effets thérapeutiques en modulant la libération et la recapture de la sérotonine. Le composé interagit également avec d'autres récepteurs, notamment les récepteurs D4, α₁-adrénergiques et l'histamine H1, ce qui pourrait expliquer ses effets sédatifs et hypotenseurs .

Composés similaires :

Rispéridone : Un autre antipsychotique atypique ayant un mécanisme d'action similaire mais des profils de liaison aux récepteurs différents.

Olanzapine : Connu pour son efficacité dans le traitement de la schizophrénie et du trouble bipolaire, avec un profil d'effets secondaires différent.

Aripiprazole : Un agoniste partiel au niveau des récepteurs de la dopamine D2, utilisé pour des indications similaires mais avec des propriétés pharmacologiques uniques.

Unicité du chlorhydrate de perospirone : Le chlorhydrate de perospirone est unique en raison de sa forte affinité pour les récepteurs 5HT1A et de sa capacité à agir comme un agoniste partiel au niveau de ces récepteurs. Cette propriété le distingue des autres antipsychotiques atypiques et contribue à son efficacité dans le traitement des symptômes positifs et négatifs de la schizophrénie, ainsi qu'à sa moindre propension à provoquer des effets secondaires extrapyramidaux .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Schizophrenia

- Efficacy : In clinical trials, perospirone has demonstrated significant efficacy in reducing both positive and negative symptoms of schizophrenia. An 8-week study showed that dosages ranging from 8 to 48 mg/day effectively treated up to 75% of participants . Comparative studies indicated that perospirone was more effective than haloperidol for negative symptoms and had a similar efficacy to other atypical antipsychotics like risperidone and mosapramine .

- Symptoms Addressed : It effectively alleviates auditory hallucinations, delusions, and general psychopathological symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) .

2. Treatment of Acute Bipolar Mania

- Perospirone is also indicated for managing acute episodes of bipolar mania. Its dual action on serotonin and dopamine receptors helps stabilize mood swings associated with this condition .

Pharmacological Profile

The pharmacokinetics of perospirone reveal rapid absorption with high bioavailability. It is primarily metabolized in the liver, with metabolites excreted via urine. The drug's half-life allows for flexible dosing schedules .

Binding Affinity Table

| Receptor | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 0.6 |

| D2 | 1.4 |

| 5-HT1A | 2.9 |

| Alpha-1 | 17 |

| D1 | 41 |

Adverse Effects

While perospirone is generally well-tolerated, it can induce extrapyramidal symptoms (EPS) such as akathisia and tremors, albeit at lower rates than typical antipsychotics like haloperidol . A notable case report highlighted the occurrence of Neuroleptic Malignant Syndrome (NMS) in a patient treated with perospirone, underscoring the need for careful monitoring during treatment .

Case Studies

Case Study: Neuroleptic Malignant Syndrome Induced by Perospirone

- Patient Profile : A 40-year-old female diagnosed with schizophrenia was treated with perospirone after failing other medications.

- Symptoms : Following an increase in dosage to control psychotic symptoms, she developed severe EPS and subsequently NMS characterized by hyperthermia, autonomic instability, and altered mental status.

- Management : Immediate cessation of perospirone led to gradual recovery, emphasizing the importance of vigilance in monitoring patients on antipsychotics .

Mécanisme D'action

Perospirone hydrochloride exerts its effects by antagonizing serotonin 5HT2A receptors and dopamine D2 receptors. This antagonism helps alleviate the positive symptoms of schizophrenia, such as delusions and hallucinations. Additionally, its partial agonist activity at 5HT1A receptors contributes to its therapeutic effects by modulating serotonin release and uptake. The compound also interacts with other receptors, including D4, α₁-adrenergic, and histamine H1 receptors, which may explain its sedative and hypotensive actions .

Comparaison Avec Des Composés Similaires

Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.

Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a different side effect profile.

Aripiprazole: A partial agonist at dopamine D2 receptors, used for similar indications but with unique pharmacological properties.

Uniqueness of Perospirone Hydrochloride: this compound is unique due to its high affinity for 5HT1A receptors and its ability to act as a partial agonist at these receptors. This property distinguishes it from other atypical antipsychotics and contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its lower propensity to cause extrapyramidal side effects .

Activité Biologique

Perospirone hydrochloride is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the azapirone class and exhibits a unique pharmacological profile, influencing various neurotransmitter systems in the brain. This article provides an in-depth analysis of the biological activity of perospirone, supported by case studies and research findings.

Perospirone functions primarily through its antagonistic effects on serotonin 5-HT2A and dopamine D2 receptors, which are crucial in regulating mood, perception, and cognition. The drug also acts as a partial agonist at 5-HT1A receptors and an inverse agonist at histamine H1 receptors. The following table summarizes its receptor interactions:

| Receptor Type | Action | Affinity |

|---|---|---|

| 5-HT2A | Antagonist | High |

| D2 | Antagonist | High |

| 5-HT1A | Partial Agonist | Moderate |

| H1 | Inverse Agonist | High |

| D4 | Antagonist | Moderate |

| α1-adrenergic | Antagonist | Moderate |

The antagonism at D2 receptors is essential for alleviating positive symptoms of schizophrenia such as hallucinations and delusions, while the 5-HT2A antagonism helps mitigate negative symptoms and cognitive deficits associated with the disorder .

Pharmacokinetics

Perospirone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8 to 1.5 hours. The drug exhibits a high volume of distribution (mean: 1733 L) and is approximately 92% bound to plasma proteins. It undergoes extensive first-pass metabolism primarily via CYP3A4, with renal excretion being the main elimination route. The elimination half-life is around 1.9 hours .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of perospirone in treating schizophrenia. An 8-week trial indicated that doses ranging from 8 to 48 mg/day achieved significant improvements in both positive and negative symptoms in about 75% of participants . In comparative studies, perospirone showed similar effectiveness to risperidone and haloperidol but with a lower incidence of extrapyramidal symptoms (EPS), making it a preferable option for many patients .

Case Studies

Case Study: Neuroleptic Malignant Syndrome (NMS)

A notable case involved a female patient who developed NMS after being prescribed perospirone. Initially treated with olanzapine, her medication was switched to perospirone due to inadequate symptom control. After increasing the dose to 40 mg/day, she exhibited severe extrapyramidal symptoms and subsequently developed NMS, leading to immediate discontinuation of the drug. This case highlights the potential for serious side effects associated with perospirone, particularly at higher doses .

Research Findings

Research has shown that perospirone can hyperpolarize neuronal membranes in rat dorsal raphe neurons, inhibiting spontaneous action potentials in a concentration-dependent manner. This effect is similar to that observed with typical 5-HT1A receptor agonists, indicating its role in modulating serotonin signaling pathways .

In animal models, perospirone has demonstrated efficacy in reducing behaviors associated with dopaminergic hyperactivation and improving negative symptoms of schizophrenia without significant EPS liability compared to conventional antipsychotics like haloperidol .

Propriétés

IUPAC Name |

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZFAPMOZFYELI-GNXQHMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046449 | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129273-38-7 | |

| Record name | SM 9018 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perospirone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEROSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.